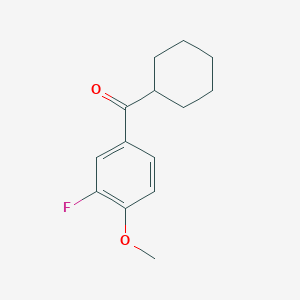

3-Fluoro-4-methoxyphenyl cyclohexyl ketone

Description

Structure and Properties

3-Fluoro-4-methoxyphenyl cyclohexyl ketone (C₁₄H₁₇FO₂) is a fluorinated aromatic ketone featuring a cyclohexyl group attached to a substituted phenyl ring. The phenyl ring is modified with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position. This combination of substituents confers unique electronic and steric properties:

- Molecular Weight: ~234.29 g/mol.

- Lipophilicity: Elevated due to the methoxy and cyclohexyl groups, enhancing membrane permeability .

- Synthesis: Likely synthesized via Friedel-Crafts acylation using 3-fluoro-4-methoxybenzoyl chloride and cyclohexane derivatives, or through Grignard reactions involving 3-methoxyphenyl magnesium bromide and cyclohexyl ketone intermediates .

Applications

The compound serves as a key intermediate in medicinal chemistry for developing CNS-targeting agents, leveraging its fluorinated aromatic scaffold to modulate receptor binding .

Properties

IUPAC Name |

cyclohexyl-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZNNCWZPLQCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2CCCCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenyl cyclohexyl ketone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde and cyclohexanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ketone.

Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-4-methoxyphenyl cyclohexyl ketone may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxyphenyl cyclohexyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-4-methoxyphenyl cyclohexyl ketone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorine and methoxy substituents on biological activity. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of anti-inflammatory or analgesic agents.

Industry: In the industrial sector, 3-Fluoro-4-methoxyphenyl cyclohexyl ketone is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexyl ketone moiety may also play a role in modulating the compound’s overall biological activity by affecting its hydrophobicity and steric interactions.

Comparison with Similar Compounds

2-Fluorophenyl Cyclohexyl Ketone

Structure : C₁₃H₁₅FO, lacking the methoxy group at the 4-position.

Key Differences :

- Molecular Weight : 206.26 g/mol (vs. 234.29 g/mol for the target compound).

- Reactivity : The 2-fluoro substituent directs electrophilic substitution differently, favoring para/ortho positions less effectively than the 3-fluoro-4-methoxy arrangement.

- Solubility : Reduced polarity due to the absence of a methoxy group, limiting solubility in polar solvents .

Cyclopropyl 3-Fluoro-4-methoxyphenyl Ketone

Structure : Cyclopropyl group replaces cyclohexyl (C₁₃H₁₃FO₂).

Key Differences :

3-Fluoro Deschloroketamine (3-FDCK)

Structure: C₁₃H₁₆FNO·HCl, containing a methylamino group and cyclohexanone ring. Key Differences:

- Pharmacology: Acts as an NMDA receptor antagonist, unlike the non-aminated target compound.

- Bioactivity: Demonstrated dissociative effects in preclinical studies, highlighting the importance of the methylamino moiety .

Cyclohexyl Benzoate

Structure : Ester derivative (C₁₃H₁₆O₂) with a benzoate group.

Key Differences :

- Reactivity : Susceptible to hydrolysis under acidic/basic conditions, unlike the stable ketone group.

- Applications : Primarily used in polymer plasticizers or fragrances .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorine Effects : Fluorination at the 3-position enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic aromatic substitution .

- Methoxy Group Role : The 4-methoxy group donates electrons via resonance, balancing the fluorine’s inductive effects and improving solubility in mixed solvents .

- Cyclohexyl vs. Cyclopropyl : Cyclohexyl’s bulkiness reduces metabolic clearance compared to cyclopropyl analogs, making it preferable in drug candidates .

Biological Activity

3-Fluoro-4-methoxyphenyl cyclohexyl ketone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ketone moiety with a fluorine atom and a methoxy group attached to a phenyl ring. This unique structure influences its reactivity and biological interactions.

The biological activity of 3-Fluoro-4-methoxyphenyl cyclohexyl ketone is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and methoxy group enhances the compound's binding affinity and selectivity towards these targets, which may include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Binding: It may interact with various receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that 3-Fluoro-4-methoxyphenyl cyclohexyl ketone exhibits antimicrobial activity. Studies have shown its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is hypothesized that the structural characteristics contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of 3-Fluoro-4-methoxyphenyl cyclohexyl ketone against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent.

- Anti-inflammatory Mechanism Investigation: Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with 3-Fluoro-4-methoxyphenyl cyclohexyl ketone resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), suggesting its role in modulating immune responses.

Research Findings

Recent investigations have highlighted the compound's potential in drug development:

- Pharmaceutical Applications: Its unique chemical structure makes it suitable for synthesizing novel pharmaceuticals targeting inflammatory and infectious diseases.

- Agrochemical Potential: The compound is also being explored for use in agrochemicals due to its biological activity against plant pathogens.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals that 3-Fluoro-4-methoxyphenyl cyclohexyl ketone possesses distinct biological properties that may be attributed to its specific substituents.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoro-4-methoxyphenyl cyclohexyl ketone | Fluorine and methoxy substituents | Antimicrobial, anti-inflammatory |

| 3-Fluoro-4-methoxybenzaldehyde | Lacks cyclohexyl ketone moiety | Limited biological activity |

| 4-Fluoro-3-methoxyphenyl cyclohexyl ketone | Different substitution pattern | Varies in activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.